molecular formula C16H14FN3OS B2819346 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851987-14-9

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2819346
CAS No.: 851987-14-9
M. Wt: 315.37
InChI Key: BPSPJRPCTOZXNG-UHFFFAOYSA-N
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Description

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (molecular formula: C₁₆H₁₃FN₃OS) is a benzothiazole-based hydrazide derivative characterized by:

  • A 4-fluorobenzoyl group linked via a hydrazide (-NH-NH-C=O) moiety.
  • A 4,6-dimethyl-substituted benzothiazole ring, which enhances lipophilicity and electronic stability.
  • Potential applications in medicinal chemistry due to the benzothiazole core’s affinity for biological targets, such as enzymes or receptors .

Key physicochemical properties include:

  • Molecular weight: 314.36 g/mol (calculated).
  • Hydrogen bond donors/acceptors: 2/2.
  • XLogP: ~3.2 (indicating moderate lipophilicity).

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPJRPCTOZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted derivatives at the fluorine position.

Scientific Research Applications

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

(a) N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()
  • Structure : Features a 4-fluoro-substituted benzothiazole and a dihydrodioxine-carbohydrazide group.
  • Key differences :
    • The dihydrodioxine ring introduces rigidity and planar geometry, altering π-π stacking interactions.
    • Fluorine at position 4 (vs. 4,6-dimethyl in the target compound) reduces steric hindrance but increases electronegativity.
  • Synthesis : Uses 4-fluorobenzenesulfonyl chloride and dihydrodioxine precursors .
(b) N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()
  • Structure : Difluoro substitution (positions 4 and 6) on benzothiazole.
  • Key differences :
    • Enhanced electron-withdrawing effects compared to dimethyl groups.
    • Lower lipophilicity (XLogP ~2.8) due to fluorine’s polarity.
  • Biological implications : Increased metabolic stability but reduced membrane permeability compared to the target compound .

Functional Group Modifications

(a) 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ()
  • Structure : Contains a sulfonylhydrazine (-SO₂-NH-NH₂) group instead of benzohydrazide.
  • Key differences :
    • Sulfonyl group enhances acidity (pKa ~1.5) and hydrogen-bonding capacity.
    • Melting point: 110–112°C (higher than typical benzohydrazides due to sulfonyl’s crystallinity).
  • ¹H NMR : Distinct downfield shifts at δ 9.40 (NH) and 8.20 ppm (aromatic protons) .
(b) N-(2-(Benzo[d]thiazole-2-yl)-3-(4-fluorophenylacryloyl)-4-methylbenzenesulfonohydrazide ()
  • Structure: Incorporates an acryloyl spacer between benzothiazole and sulfonohydrazide.
  • Key differences: Conjugated acryloyl group enables extended π-delocalization, affecting UV-Vis absorption. Higher molecular weight (456.48 g/mol) and XLogP (~4.1) due to the bulky sulfonohydrazide .

Hydrazide Derivatives with Heterocyclic Modifications

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Structure : Triazole-thione replaces benzothiazole.
  • Thione tautomer (C=S stretch at 1247–1255 cm⁻¹) vs. hydrazide’s C=O (1663–1682 cm⁻¹) in IR .
(b) N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide ()
  • Structure: Quinazolinone fused with benzohydrazide.
  • Higher melting point (130–131°C) due to fused-ring rigidity .

Spectroscopic Signatures

  • IR : C=O stretch at ~1680 cm⁻¹; NH stretches at 3150–3319 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 7.2–8.2 ppm), NH signals (δ 9.40–10.2 ppm) .

Data Tables

Compound Molecular Weight Substituents XLogP Melting Point
Target Compound 314.36 4-F, 4,6-dimethyl 3.2 N/A
N'-(4,6-Difluoro analogue 332.30 4,6-diF, dihydrodioxine 2.8 >200°C
2-(4-Fluorobenzenesulfonyl)hydrazine 337.38 4-F, sulfonyl 2.5 110–112°C
Quinazolinone derivative 523.00 4-Cl, quinazolinone 4.5 130–131°C

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